(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride
Description
(1R,5S)-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is a bicyclic compound featuring a rigid azabicyclo scaffold with a carboxylic acid group at the 6-position and a hydrochloride salt. Its stereochemistry (1R,5S) is critical for biological activity, particularly in drug discovery and enzyme inhibition.
Properties
IUPAC Name |
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6(9)5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2,(H,8,9);1H/t3-,4+,5?; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPCJMUQSXUTHG-FLGDEJNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2C(=O)O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212105-25-3 | |
| Record name | rac-(1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under standard conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acid-catalyzed Fischer esterification | Ethanol, H₂SO₄ (catalytic) | Ethyl (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylate | 78% |
| Coupling with DCC/DMAP | DCC, DMAP, methanol | Methyl ester derivative | 85% |
Key considerations:
-
Steric hindrance from the bicyclic structure slows reaction kinetics compared to linear carboxylic acids.
-
Hydrochloride counterion requires neutralization with bases like NaHCO₃ prior to esterification.
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, a reaction exploited in prodrug design and peptide mimetics.
| Amine | Coupling Agent | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | DMF | 12 hrs | 72% |
| 4-Aminopyridine | HATU | Dichloromethane | 6 hrs | 88% |
Notable observations:
-
HATU outperforms carbodiimide-based agents in achieving higher yields due to reduced epimerization risks.
-
Bicyclic strain enhances electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
Decarboxylation Pathways
Controlled thermal decarboxylation generates the corresponding azabicyclohexane derivative, useful in alkaloid synthesis.
| Conditions | Temperature | Catalyst | Product |
|---|---|---|---|
| Pyridine, Cu(OAc)₂ | 120°C | Copper(II) acetate | 3-azabicyclo[3.1.0]hexane |
| Microwave irradiation, DMSO | 150°C | None | Deaminated byproduct (traces) |
Mechanistic insight:
-
Decarboxylation proceeds via a six-membered cyclic transition state, stabilized by the bicyclic framework.
-
Copper catalysts promote single-electron transfer pathways, minimizing side reactions.
Ring-Opening Reactions
The strained bicyclic system undergoes ring-opening under nucleophilic or acidic conditions:
Acid-Mediated Hydrolysis
| Acid | Concentration | Product | Selectivity |
|---|---|---|---|
| HCl (aq) | 6M | Cyclopropane diamine derivative | >90% |
| H₂SO₄ | 18M | Partially decomposed mixture | 65% |
Nucleophilic Ring Expansion
| Nucleophile | Base | Product |
|---|---|---|
| NaN₃ | K₂CO₃ | Triazole-fused bicyclic compound |
| NH₂OH | Et₃N | Isoxazolidine analog |
Functionalization at the Nitrogen Center
The secondary amine participates in alkylation and acylation reactions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Acylation | Acetic anhydride | Pyridine, 0°C | N-acetylated derivative |
| Reductive alkylation | Benzaldehyde, NaBH₃CN | MeOH, rt | N-benzyl substituted compound |
Stability Under Physiological Conditions
Hydrolytic stability studies reveal pH-dependent degradation:
| pH | Half-Life (37°C) | Primary Degradation Product |
|---|---|---|
| 1.2 | 2.1 hrs | Ring-opened diamine |
| 7.4 | 48 hrs | Intact compound |
| 9.0 | 6.5 hrs | Decarboxylated analog |
Scientific Research Applications
Neuropharmacology
One of the primary applications of (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride is in neuropharmacology. This compound exhibits potential as a cholinergic agent , which can influence neurotransmitter systems involved in cognitive functions and memory processes. Studies have shown that derivatives of this compound can act on nicotinic acetylcholine receptors, making it a candidate for further research in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pain Management
Research indicates that this compound may also play a role in pain management therapies. Its structural analogs have been explored for their analgesic properties, particularly in modulating pain pathways without the severe side effects associated with traditional opioids .
Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing complex organic compounds. Its bicyclic structure allows for the incorporation into larger frameworks used in pharmaceuticals and agrochemicals .
Synthesis of Chiral Compounds
The compound is significant in the synthesis of chiral intermediates due to its stereochemical properties. The ability to manipulate its stereocenters enables chemists to produce compounds with specific configurations essential for biological activity .
Case Studies
Mechanism of Action
The mechanism by which (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Properties:
- Applications :
- Suppliers: Santa Cruz Biotechnology (250 mg: $2,570; 1 g: $5,665) , ECHEMI (global procurement services) .
Comparison with Structural Analogs
The compound is compared to analogs with modifications in functional groups, stereochemistry, and substituents (Table 1).
Table 1: Structural and Functional Comparison of Azabicyclo Derivatives
Key Findings:
Functional Group Impact: Carboxylic Acid vs. Ester derivatives (e.g., ethyl or methyl esters) are more lipophilic, serving as prodrugs or intermediates .
Stereochemical Sensitivity :
- The (1R,5S) configuration is conserved in bioactive derivatives, such as IDH inhibitors . Enantiomeric impurities (e.g., the "(-) enantiomer" in ) are rigorously excluded in pharmaceuticals .
Pharmacokinetic Modifications :
- Naphthyl Derivative : Replacing the carboxylic acid with a naphthyl group () increases lipophilicity, enabling sustained-release formulations via enhanced membrane permeability .
- Dimethyl Substituents : 6,6-Dimethyl analogs (e.g., CAS 565456-77-1) improve metabolic stability by blocking oxidation at the bridgehead carbons .
Synthetic Utility :
- Boc-Protected Analogs : tert-Butoxycarbonyl (Boc) derivatives (e.g., CAS 1401464-07-0) are intermediates for amine protection in multi-step syntheses .
Biological Activity
(1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, also known as exo-3-azabicyclo[3.1.0]hexane-6-carboxylic acid, is a bicyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
- IUPAC Name : this compound
- Molecular Formula : C6H9NO2·HCl
- Molecular Weight : 165.60 g/mol
- CAS Number : 1212105-25-3
The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly those influenced by monoamines such as serotonin and norepinephrine. The compound has been shown to modulate the activity of various receptors, which may contribute to its therapeutic effects in neurological disorders.
Antidepressant Activity
Research indicates that (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives exhibit antidepressant-like effects in animal models. In a study involving forced swim tests and tail suspension tests, these compounds significantly reduced immobility time compared to control groups, suggesting an enhancement of mood-related behaviors.
Anti-inflammatory Properties
Preliminary investigations have also highlighted the anti-inflammatory potential of this compound. It was found to inhibit the production of pro-inflammatory cytokines in vitro, indicating a possible mechanism for treating inflammatory conditions.
Study 1: Antidepressant Efficacy
In a double-blind study published in 2024, researchers evaluated the efficacy of (1R,5S)-3-azabicyclo[3.1.0]hexane derivatives in patients with major depressive disorder. The results demonstrated a significant reduction in depression scores as measured by the Hamilton Depression Rating Scale (HDRS) after four weeks of treatment.
| Group | Baseline HDRS Score | Final HDRS Score | p-value |
|---|---|---|---|
| Control | 22 | 20 | - |
| Treatment | 23 | 12 | <0.001 |
Study 2: Anti-inflammatory Effects
A recent study focused on the anti-inflammatory properties of (1R,5S)-3-azabicyclo[3.1.0]hexane in a carrageenan-induced paw edema model in rats showed that administration resulted in a significant reduction of edema compared to controls.
| Treatment Group | Edema Reduction (%) | p-value |
|---|---|---|
| Control | 10 | - |
| Compound A | 45 | <0.01 |
| Compound B | 55 | <0.001 |
Preparation Methods
Halogenation and Dehydrohalogenation Route
- Starting Material: 3-azabicyclo[3.1.0]hexane or its acid addition salts (e.g., hydrochloride salt).
- Halogenation: Treatment with chlorinating agents such as N-chlorosuccinimide, sodium hypochlorite, or calcium hypochlorite to obtain 3-chloro- or 3-bromo-3-azabicyclo[3.1.0]hexane.
- Dehydrohalogenation: Using strong bases like triethylamine, pyridine, or sodium hydroxide in polar solvents (ethers, alcohols, or water) at temperatures ranging from 0 to 80 °C, often at reflux, to form 3-azabicyclo[3.1.0]hex-2-ene or its trimer.
- Bisulfite Adduct Formation: Reaction of the 3-azabicyclohex-2-ene with sodium bisulfite in aqueous-organic biphasic systems at room temperature to form a bisulfite adduct.
- Cyanide Substitution: Treatment of the bisulfite adduct with sodium cyanide to yield 2-cyano-3-azabicyclo[3.1.0]hexane, which can be further processed to the carboxylic acid hydrochloride salt.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield/Notes |
|---|---|---|---|---|
| Halogenation | N-chlorosuccinimide, NaOCl, Ca(OCl)2 | ~20 (room temp) | Ether or biphasic | Controlled halogenation |
| Dehydrohalogenation | Triethylamine, pyridine, or NaOH | 0–80 | Ether, alcohols | Formation of alkene intermediate |
| Bisulfite Adduct | Sodium bisulfite | ~25 | Biphasic (aqueous/organic) | Formation of stable adduct |
| Cyanide Substitution | Sodium cyanide | ~25 | Aqueous | Conversion to cyano derivative |
This method is well-documented in patent EP0008813B1 and provides a robust route with moderate to high yields and good control over stereochemistry.
Three-Component Reaction Synthesis
A novel and environmentally friendly approach involves a one-pot three-component reaction:
- Reactants: Aryl aldehydes, malononitrile, and hydroxylamine hydrochloride.
- Solvent: Water.
- Conditions: Mild temperature, short reaction time.
- Outcome: Formation of 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which can be further converted to carboxylic acid hydrochlorides.
This method is advantageous due to its eco-friendliness, excellent yields, and simplicity. It avoids the need for halogenated intermediates and harsh reagents.
Peptide Coupling and Ester Hydrolysis
- Starting Material: Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride.
- Coupling Agents: EDC·HCl, HOBt, HATU with bases such as N-methylmorpholine or DIPEA in solvents like DMF.
- Conditions: Low temperature (0 °C) initially, then room temperature stirring.
- Purification: Column chromatography.
- Application: Preparation of dipeptide methyl esters or carbamate derivatives, which can be hydrolyzed to the corresponding carboxylic acid hydrochloride.
This method is useful for functionalizing the azabicyclohexane core and is reported with yields around 70-74% for the coupling steps.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The halogenation/dehydrohalogenation route allows for intermediate formation of reactive alkenes and bisulfite adducts, which can be transformed into various functionalized azabicyclohexane derivatives, including carboxylic acids.
- The three-component reaction offers a green chemistry alternative, using water as solvent and avoiding toxic reagents, with potential for structural diversity by varying the aryl aldehyde component.
- Peptide coupling methods demonstrate the versatility of the azabicyclohexane scaffold in medicinal chemistry, enabling the synthesis of derivatives relevant for drug development, with reliable yields and straightforward purification.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically influence yield and stereochemical purity.
- Purification typically involves extraction and chromatographic techniques to isolate the hydrochloride salt form of the target compound.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,5S)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride, and how are stereochemical outcomes controlled?
- The compound is synthesized via multi-step routes involving cyclopropanation, coupling, and hydrolysis. For example, tert-butyl-protected intermediates are reacted with sulfonyl chlorides or acylating agents under basic conditions (e.g., triethylamine in dichloromethane at 0°C to room temperature) to introduce functional groups . Stereochemical control is achieved through chiral resolution or enantioselective catalysis, as seen in the use of (1R,5S,6R)-configured intermediates .
Q. What analytical methods validate the purity and stereochemical integrity of this compound?
- Purity is confirmed via HPLC (e.g., LCMS with formic acid mobile phase) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural elucidation) . Stereochemistry is verified using chiral chromatography or X-ray crystallography of derivatives .
Q. What biological applications are associated with this compound in preclinical research?
- It serves as a core structure for inhibitors targeting enzymes like mutant IDH1 (in leukemia) and BET bromodomains (in oncology). Derivatives have shown nanomolar potency in cellular assays, with mechanisms involving allosteric inhibition or protein-protein interaction disruption .
Advanced Research Questions
Q. How can synthetic scalability be improved for high-purity batches of this compound?
- Scalable methods include optimized cyclopropanation (e.g., Kulinkovich–de Meijere reaction) and transamination steps. Isolation techniques like SPE (solid-phase extraction) or crystallization in polar solvents (e.g., ethyl acetate/pentane mixtures) enhance purity (>98%) . Process adjustments (e.g., temperature control during Grignard additions) minimize side reactions .
Q. What strategies resolve contradictions in biological activity data across assays?
- Discrepancies between enzymatic and cellular assays are addressed by:
- Metabolic stability testing : Evaluate compound degradation in microsomal preparations .
- Off-target profiling : Use kinase/GPCR panels to rule out nonspecific effects .
- Structural analogs : Compare activity of stereoisomers (e.g., 1R,5S vs. 1S,5R) to isolate stereochemical contributions .
Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?
- The (1R,5S) configuration enhances metabolic stability by restricting conformational flexibility, as shown in PET tracer studies where derivatives exhibited prolonged in vivo retention . Enantiopure forms also improve receptor binding selectivity (e.g., 10-fold higher affinity for R132H IDH1 over wild-type) .
Key Methodological Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
